5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a complex organic compound with significant applications in chemical research and medicinal chemistry. Its structure includes a furoic acid moiety and a pyrazole derivative, making it an interesting target for various synthetic methodologies.
This compound is cataloged under the CAS number 1030605-63-0 and has been referenced in various chemical databases such as PubChem and BenchChem, which provide detailed information about its molecular structure, synthesis methods, and physical properties.
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is classified as a pyrazole derivative and belongs to the broader category of heterocyclic compounds. It exhibits characteristics typical of both pyrazoles and furoic acids, contributing to its potential biological activities.
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid can be achieved through several methods:
The synthetic route may include:
The molecular formula of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is , and its molecular weight is approximately 220.225 g/mol. The structure features:
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activity.
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific biological targets:
The presence of both the nitro group and pyrazole ring enhances its binding affinity and specificity toward target enzymes.
The physical properties of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid include:
Key chemical properties include:
Detailed analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy or mass spectrometry would provide further insights into its structural characteristics and purity levels.
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications.
This hybrid heterocyclic compound features a furan-carboxylic acid moiety linked via a methylene bridge to a 3,5-dimethyl-4-nitropyrazole ring. Its systematic IUPAC name is 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid, with the canonical SMILES representation CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)[N+](=O)[O-]
[3] [9]. The molecular formula is C₁₁H₁₁N₃O₅, corresponding to a molecular weight of 265.22 g/mol [1] [2] [9].
The structure exhibits significant polarity due to the carboxylic acid and nitro groups, influencing its solubility profile and reactivity. X-ray crystallography of analogues suggests a near-orthogonal orientation between the pyrazole and furan rings, with the methylene linker allowing conformational flexibility [3]. Key spectroscopic identifiers include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 380580-59-6 | [3] [9] |
Molecular Formula | C₁₁H₁₁N₃O₅ | [1] [2] |
Exact Molecular Weight | 265.22 g/mol | [2] [9] |
Hydrogen Bond Donor Count | 1 (COOH) | [3] |
Hydrogen Bond Acceptor Count | 7 (5 O, 2 N) | [9] |
Canonical SMILES | CC₁=C(C(=NN₁CC₂=CC=C(O₂)C(=O)O)C)N+[O-] | [3] |
The compound emerged in the early 2000s as part of a broader exploration of nitropyrazole-furan hybrids, with its CAS number (380580-59-6) first appearing in chemical databases circa 2005 [3] [9]. Its development parallels medicinal chemistry efforts to create bioisosteric replacements for nitroimidazole antibiotics like metronidazole. The strategic incorporation of a nitro group at the pyrazole C4 position enhances electrophilicity, facilitating potential bioreduction – a mechanism exploited in antimicrobial prodrugs [10].
Synthetic routes typically involve:
Commercial availability since ~2010 (e.g., SCBT Catalog #sc-317855, VulcanChem VC21522155) enabled broader pharmacological exploration [2] [5]. Unlike earlier nitroheterocyclics like nitrofurantoin, this compound’s asymmetric design allows differential substitution patterns that modulate electronic properties and target selectivity.
Table 2: Structural Evolution of Nitro-Substituted Pyrazolylmethylfuran Compounds
Compound | Molecular Formula | Key Structural Features | |
---|---|---|---|
5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | C₁₁H₁₂N₂O₃ | Unsubstituted pyrazole C4 position | [7] |
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid | C₁₁H₁₁N₃O₅ | Nitro group at pyrazole C4 | [3] |
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | C₁₁H₁₁BrN₂O₃ | Bromo substituent at pyrazole C4 | [8] |
5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₃H₁₃N₃O₂S | Thiophene replacement for furan | [10] |
This molecule exemplifies strategic hybridization in drug design, combining two privileged heterocyclic scaffolds:
Research applications focus on three domains:
Recent computational studies indicate the compound’s solvation free energy (ΔG°solv ≈ -12.4 kcal/mol) supports moderate aqueous solubility – a critical improvement over earlier nitroheterocyclics with poor bioavailability. Its balanced log P value (~1.8) further suggests favorable membrane permeability [10].
Table 3: Potential Research Applications Based on Structural Features
Structural Element | Chemical Property | Research Application | |
---|---|---|---|
Pyrazole nitro group | Electrophilic reduction site | Prodrug activation in hypoxic tissues | [10] |
Furan carboxylic acid | H-bond donor/acceptor | Metal coordination in enzyme inhibition | [3] |
Methylene linker | Conformational flexibility | Enhanced target binding versatility | [7] |
3,5-Dimethyl substitution | Steric hindrance modulation | Metabolic stability optimization | [9] |
Aromatic ring system | π-Stacking capability | DNA/enzyme intercalation studies | [10] |
The compound remains classified as "For Research Use Only" across major suppliers (SCBT, VulcanChem, Huatengsci), reflecting its status as an investigational building block rather than a therapeutic agent [2] [5] [9]. Current investigations focus on structure-activity relationship (SAR) studies of C4-pyrazole substituents (e.g., bromo vs nitro groups) to optimize selectivity and minimize off-target effects in infectious disease models [8] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1